Fluthiacet-methyl
Overview
Description
Fluthiacet-methyl is a selective post-emergence herbicide used primarily for the control of broad-leaved weeds in crops such as maize and soybeans. It belongs to the class of protoporphyrinogen oxidase inhibitors, which disrupt the synthesis of chlorophyll, leading to the death of the targeted weeds .
Mechanism of Action
Target of Action
Fluthiacet-methyl primarily targets the protoporphyrinogen oxidase (PPO) enzyme in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, a vital component for photosynthesis .
Mode of Action
This compound acts as a PPO inhibitor . It binds to the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of protoporphyrinogen, which under light conditions, causes a series of reactions that result in cell membrane damage .
Biochemical Pathways
The inhibition of the PPO enzyme disrupts the chlorophyll biosynthesis pathway . The accumulation of protoporphyrinogen leads to an increase in cellular oxidative stress, causing irreversible damage to the cell membrane structure and function . This process is rapid, with leaf necrosis symptoms appearing within 24 to 48 hours under light conditions .
Pharmacokinetics
It is known that the compound is slightly mobile and has a medium potential for particle-bound transport . This suggests that it can be absorbed and distributed within the plant system, exerting its herbicidal effect.
Result of Action
The action of this compound leads to the death of sensitive weeds. The disruption of the cell membrane structure and function caused by the accumulation of protoporphyrinogen results in the leakage of electrolytes from the plant cells . This rapid action effectively controls broad-leaved weeds, including velvetleaf .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compoundFor instance, light conditions are necessary for this compound to exhibit its herbicidal effect .
Preparation Methods
Fluthiacet-methyl is synthesized through a multi-step chemical process. The starting material is 2-chloro-4-fluoro-5-nitroaniline, which undergoes several reactions including chlorination, fluorination, and nitration to form the intermediate compounds. The final step involves the esterification of the carboxylic acid group with methanol to produce this compound . Industrial production methods involve optimizing these reactions to achieve high yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Fluthiacet-methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: The nitro group in the compound can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fluthiacet-methyl is widely used in agricultural research to study its efficacy in controlling various weed species. It is also used in combination with other herbicides to evaluate synergistic effects and to develop integrated weed management strategies . In biology, it is used to study the effects of protoporphyrinogen oxidase inhibition on plant physiology and biochemistry . Additionally, it has applications in environmental science to assess its impact on non-target organisms and ecosystems .
Comparison with Similar Compounds
Fluthiacet-methyl is unique among herbicides due to its high selectivity and rapid action. Similar compounds include:
Sulfentrazone: Another protoporphyrinogen oxidase inhibitor with a similar mode of action but different chemical structure.
Carfentrazone-ethyl: Also inhibits protoporphyrinogen oxidase but is used for different weed species.
Oxadiazon: A pre-emergence herbicide that inhibits the same enzyme but is applied before weed emergence.
This compound stands out due to its effectiveness at low application rates and its ability to control a broad spectrum of broad-leaved weeds .
Properties
IUPAC Name |
methyl 2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O3S2/c1-23-13(21)8-24-12-7-11(10(17)6-9(12)16)18-14-19-4-2-3-5-20(19)15(22)25-14/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNQYNHDVRPZIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032556 | |
Record name | Fluthiacet-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
Record name | Fluthiacet-methyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5361 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In methanol 4.41, acetone 101, toluene 84, n-octanol 1.86, acetonitrile 68.7, ethyl acetate 73.5, dichloromethane 9 (all in g/L at 25 °C); in n-hexane 0.232 g/L at 20 °C., In water 0.85 (distilled), 0.78 (pH 5 and 7) mg/L at 25 °C. | |
Record name | FLUTHIACET-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.43 (bulk at 20 °C) | |
Record name | FLUTHIACET-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.41X10-4 mPa at 25 °C /3.31X10-9 mm Hg/ | |
Record name | FLUTHIACET-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Ivory powder | |
CAS No. |
117337-19-6 | |
Record name | Fluthiacet-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117337-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluthiacet-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117337196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluthiacet-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUTHIACET-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C989JK2XB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUTHIACET-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104.6 °C | |
Record name | FLUTHIACET-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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